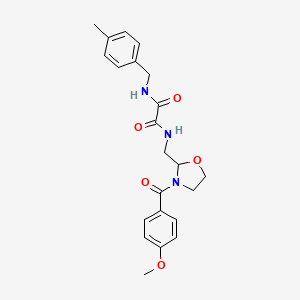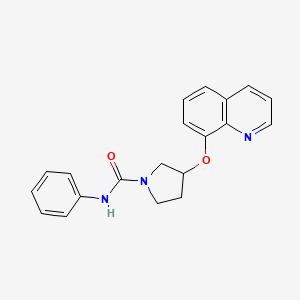
N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine is a five-membered nitrogen-containing ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Quinoline is another important component, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach is ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine and its derivatives are known to undergo a variety of chemical reactions. For instance, they can be employed as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide” would depend on its specific structure. Pyrrolidine, for instance, is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Anticancer Activity
The quinoline moiety is a significant pharmacophore in the design of anticancer agents. N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide, due to its quinoline component, may exhibit potential anticancer properties. Quinoline derivatives have been shown to inhibit various cancer cell lines, making them valuable in the development of new chemotherapy drugs .
Antioxidant Properties
Quinoline derivatives are also known for their antioxidant capabilities. The presence of the quinoline ring in the compound’s structure suggests that it could be effective in scavenging free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in numerous diseases .
Anti-Inflammatory Uses
The anti-inflammatory potential of quinoline derivatives is well-documented. They can inhibit the production of pro-inflammatory cytokines and may be used in the treatment of chronic inflammatory diseases. This compound could be explored for its efficacy in reducing inflammation in various medical conditions .
Antimalarial Applications
Quinolines have a long history of use in antimalarial drugs, with chloroquine being one of the most notable examples. The structural similarity of N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide to known antimalarial quinolines suggests it could be a candidate for the development of new antimalarial medications .
Anti-SARS-CoV-2 (COVID-19)
Recent studies have indicated that quinoline derivatives can have anti-SARS-CoV-2 activity, which is the virus responsible for COVID-19. Research into this compound could contribute to the ongoing efforts to find effective treatments for this disease .
Antituberculosis Potential
Tuberculosis remains a significant global health challenge, and quinoline derivatives have been shown to possess antituberculosis activity. Investigating the effectiveness of N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide against Mycobacterium tuberculosis could lead to the development of new therapeutic options .
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The quinoline moiety is also a common feature in many drugs and has been associated with various biological activities .
Mode of Action
The exact nature of these interactions can vary widely depending on the specific compound and target .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to say which biochemical pathways might be affected. Both pyrrolidine and quinoline moieties are found in compounds that affect a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Without specific studies on this compound, it’s difficult to predict its adme properties .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Without this information, it’s difficult to predict the exact molecular and cellular effects .
Action Environment
The efficacy and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. Without specific information, it’s difficult to predict how these factors might affect this compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-phenyl-3-quinolin-8-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(22-16-8-2-1-3-9-16)23-13-11-17(14-23)25-18-10-4-6-15-7-5-12-21-19(15)18/h1-10,12,17H,11,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOCEFCUGWHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

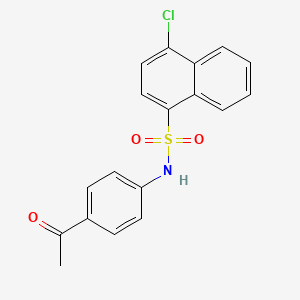
![1-Benzyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2982040.png)
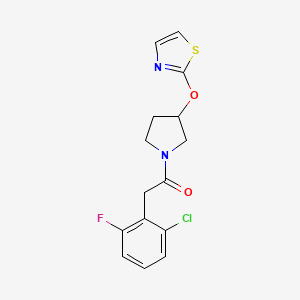
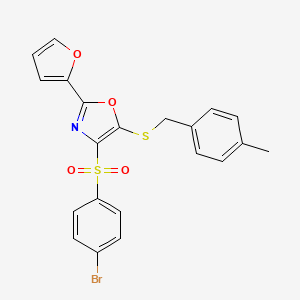
![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2982044.png)
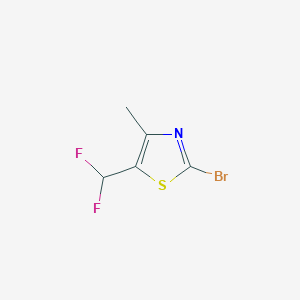
![5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2982049.png)

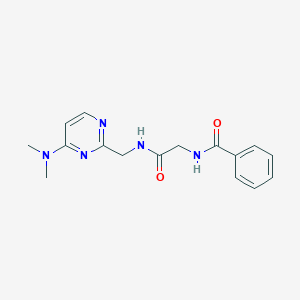
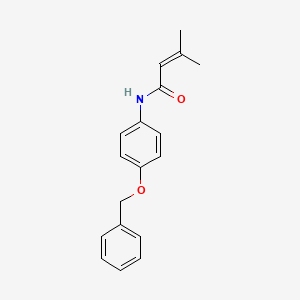

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2982058.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2982059.png)
